3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
Overview
Description
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.85 g/mol . This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry . Its unique structure, which includes a chloro, methyl, and pentyloxybenzyl group attached to an aniline core, makes it a versatile building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the nucleophilic substitution reaction, where a chloro group is introduced to the aniline ring . The pentyloxybenzyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmacological agents due to its unique structural features.
Proteomics Research: It is employed in biochemical studies, particularly in the analysis of protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-N-[4-(methoxy)benzyl]aniline: Similar structure but with a methoxy group instead of a pentyloxy group.
3-Chloro-2-methyl-N-[4-(ethoxy)benzyl]aniline: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The pentyloxy group, in particular, provides increased hydrophobicity and potential for specific interactions in biological systems .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMGRXGERMMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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